molecular formula C28H33N7O5 B099517 Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide CAS No. 17278-97-6

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

Cat. No. B099517
CAS RN: 17278-97-6
M. Wt: 547.6 g/mol
InChI Key: WEVGNOJQGYIXFL-QHCPKHFHSA-N
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Description

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is a compound with the molecular formula C28H33N7O5 . It is also known by other names such as N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide . This compound is a type of oligopeptide, which are peptides composed of between two and twelve amino acids .


Molecular Structure Analysis

The molecular structure of Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is defined by its molecular formula, C28H33N7O5 . The average mass of this compound is 547.606 Da and its monoisotopic mass is 547.254333 Da . For a detailed molecular structure, it would be best to refer to a reliable chemistry database or resource.


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide can be determined by its molecular formula, C28H33N7O5 . The average mass of this compound is 547.606 Da and its monoisotopic mass is 547.254333 Da . For a detailed analysis of its physical and chemical properties, it would be best to refer to a reliable chemistry database or resource.

properties

IUPAC Name

benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVGNOJQGYIXFL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938207
Record name 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

CAS RN

17278-97-6
Record name Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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